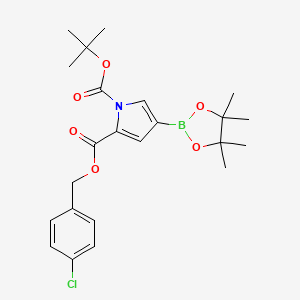
N-BOC-2-(4-氯苯甲氧羰基)吡咯-4-硼酸脂醇酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester” is a chemical compound with the molecular formula C23H29BClNO6. It is used as a building block in organic synthesis . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, a boronic acid pinacol ester group, and a 4-chlorobenzyloxycarbonyl group . The molecular weight of the compound is 461.75.Chemical Reactions Analysis
Pinacol boronic esters are known to undergo protodeboronation, a process that involves the removal of a boron atom from the molecule . This process can be catalyzed using a radical approach . The compound can also participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .科学研究应用
Catalytic Protodeboronation
Pinacol boronic esters, including our compound of interest, serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the removal of the boron moiety, allowing for further transformations. Notably, the hydromethylation sequence was applied to methoxy-protected (−)-Δ8-THC and cholesterol.
Pharmaceutical Intermediates
Our compound finds application as a pharmaceutical intermediate . Its unique structure may contribute to the synthesis of novel drug candidates or derivatives.
Asymmetric Synthesis
Organoboron compounds play a crucial role in asymmetric synthesis. Enantioenriched organoboron compounds, when transformed into various functional groups, yield diverse molecules with high enantioselectivity . Our compound could be employed in such synthetic routes.
Boron-Based Cross-Coupling Reactions
Boron chemistry allows for diverse C–C bond formations. Pinacol boronic esters, due to their stability, have been used in conjunctive cross couplings and radical-polar crossover reactions . Our compound may participate in these reactions, contributing to the synthesis of complex molecules.
Total Synthesis
The formal total synthesis of natural products often involves challenging transformations. The protodeboronation of pinacol boronic esters has been utilized in the synthesis of δ-®-coniceine and indolizidine 209B . Our compound’s versatility could facilitate similar endeavors.
Boron-Mediated Functionalization
Boron moieties can be converted into various functional groups, including oxidations, aminations, halogenations, and alkenylations . Our compound’s boron center offers opportunities for diverse functionalization strategies.
作用机制
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Mode of Action
The compound, being a boronic acid derivative, is likely to participate in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid or its derivative acts as a nucleophile, transferring an organic group to a palladium complex . This reaction is known for its mild and functional group tolerant conditions, making it a widely applied method for forming carbon-carbon bonds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound is likely to participate, is a key process in synthetic chemistry, particularly in the synthesis of complex organic compounds . The products of this reaction can be involved in various biochemical pathways, depending on their structure.
Pharmacokinetics
It’s important to note that boronic pinacol esters, a class of compounds to which this molecule belongs, can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability.
Result of Action
The products of the suzuki-miyaura cross-coupling reaction, which this compound is likely to participate in, can have various effects depending on their structure and the biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH can strongly influence the rate of hydrolysis of boronic pinacol esters . Therefore, the physiological environment in which this compound is present can affect its stability and, consequently, its efficacy.
未来方向
The future directions in the research and application of this compound could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the compound’s potential use in new synthetic methodologies and its role in the synthesis of complex molecules could be areas of future exploration .
属性
IUPAC Name |
1-O-tert-butyl 2-O-[(4-chlorophenyl)methyl] 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29BClNO6/c1-21(2,3)30-20(28)26-13-16(24-31-22(4,5)23(6,7)32-24)12-18(26)19(27)29-14-15-8-10-17(25)11-9-15/h8-13H,14H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNFWRXDXIOTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC3=CC=C(C=C3)Cl)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate](/img/structure/B2814289.png)
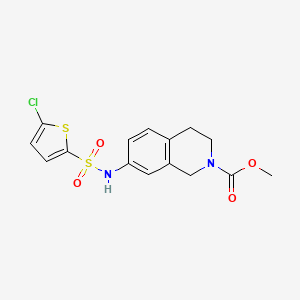


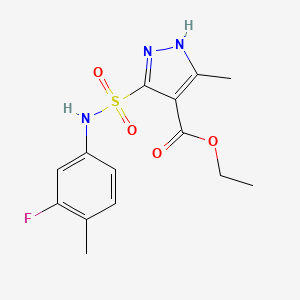
![1-Fluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B2814299.png)
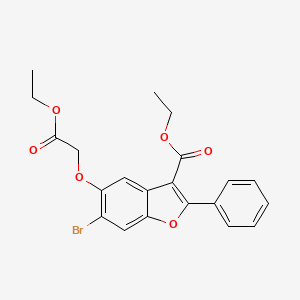
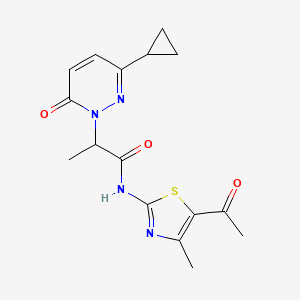
![8-fluoro-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814302.png)
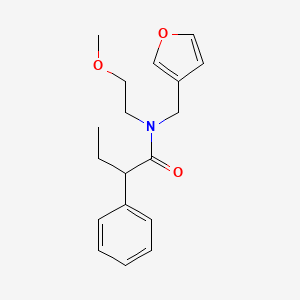
![2-{[5-chloro-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2814305.png)
![N-tert-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2814307.png)
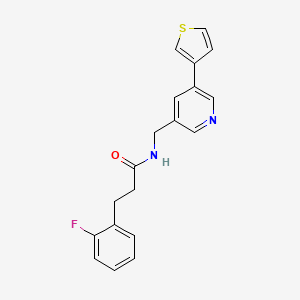
![methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2814309.png)